molecular formula C16H15ClFN3OS B4749509 N-(3-chloro-4-fluorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide

N-(3-chloro-4-fluorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide

Cat. No. B4749509
M. Wt: 351.8 g/mol
InChI Key: UJNKLCDFPBEKMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide, commonly known as CF3, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. The compound belongs to the class of hydrazinecarbothioamides and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of CF3 is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. The compound has been found to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer progression. It has also been shown to activate certain cellular pathways that promote antioxidant and neuroprotective effects.
Biochemical and Physiological Effects:
CF3 has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further investigation. The compound has been shown to exhibit anti-inflammatory and anti-cancer properties, as well as antioxidant and neuroprotective effects. It has also been found to modulate the activity of certain enzymes and proteins that are involved in cellular signaling pathways.

Advantages and Limitations for Lab Experiments

CF3 has several advantages for use in lab experiments, including its high purity and stability. The compound has been synthesized using optimized methods that yield high-purity products suitable for use in scientific research. However, there are also limitations to the use of CF3 in lab experiments, including the need for further investigation into its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on CF3, including the investigation of its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of the compound and to identify any potential side effects. Additionally, the development of new synthesis methods for CF3 may improve its yield and purity, making it more suitable for use in scientific research.

Scientific Research Applications

CF3 has been investigated for its potential therapeutic applications in a range of medical conditions, including cancer, inflammation, and neurodegenerative diseases. The compound has been found to exhibit anti-inflammatory and anti-cancer properties, as well as antioxidant and neuroprotective effects. These properties make it a promising candidate for further investigation as a potential therapeutic agent.

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(3-phenylpropanoylamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFN3OS/c17-13-10-12(7-8-14(13)18)19-16(23)21-20-15(22)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,20,22)(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNKLCDFPBEKMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NNC(=S)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-chloro-4-fluorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide
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N-(3-chloro-4-fluorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide
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N-(3-chloro-4-fluorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide

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